molecular formula C22H29N3OS B2932894 1-((1-(2-(Methylthio)benzyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea CAS No. 1234955-96-4

1-((1-(2-(Methylthio)benzyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea

Cat. No.: B2932894
CAS No.: 1234955-96-4
M. Wt: 383.55
InChI Key: HNYVCMVTRRVGQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((1-(2-(Methylthio)benzyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea is a useful research compound. Its molecular formula is C22H29N3OS and its molecular weight is 383.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Flexible Urea Derivatives as Acetylcholinesterase Inhibitors

A study conducted by Vidaluc et al. (1995) introduced a series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas assessed for antiacetylcholinesterase activity. These compounds were synthesized to optimize the spacer length linking two pharmacophoric units, aiming for high inhibitory activities. This research provides insights into the design of urea derivatives for potential therapeutic applications, specifically targeting enzyme inhibition relevant to neurodegenerative diseases (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).

Ureas in Organic Synthesis

Hassel and Seebach (1978) described methods for sterically protected carbonyl groups' metalation and cleavage in highly hindered ureas. The study elaborates on the preparation and synthetic utility of ureas, illustrating their importance in the development of novel organic synthesis methodologies (Hassel & Seebach, 1978).

Piperidine Derivatives via Aryl Migration

Research by Tait, Butterworth, and Clayden (2015) explored the conversion of 2-aryltetrahydropyridines to their N'-aryl urea derivatives and subsequent metalation leading to aryl migration. This process results in a variety of polysubstituted piperidine derivatives, showcasing the role of urea compounds in facilitating complex structural transformations in organic chemistry (Tait, Butterworth, & Clayden, 2015).

Antimicrobial and Anti-Proliferative Activities

A study by Al-Mutairi et al. (2019) investigated the synthesis of novel 4-(adamantan-1-yl)-1-arylidene-3-thiosemicarbazides and derivatives, including urea compounds, for their antimicrobial and anti-proliferative activities. The results highlighted significant broad-spectrum antibacterial activities and anti-proliferative activity against human tumor cell lines, demonstrating the potential of urea derivatives in the development of new therapeutic agents (Al-Mutairi, Al-Alshaikh, Al-Omary, Hassan, El-Mahdy, & El-Emam, 2019).

Novel Synthetic Approaches

Kabirifard, Ghahremani, and Afsharpoor (2015) described a simple and versatile protocol for the preparation of functionalized heterocycles utilizing 4-benzoyl-5-phenylamino-2,3-dihydrothiophene-2,3-dione. This research highlights the role of urea compounds in the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals (Kabirifard, Ghahremani, & Afsharpoor, 2015).

Properties

IUPAC Name

1-(2-methylphenyl)-3-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3OS/c1-17-7-3-5-9-20(17)24-22(26)23-15-18-11-13-25(14-12-18)16-19-8-4-6-10-21(19)27-2/h3-10,18H,11-16H2,1-2H3,(H2,23,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNYVCMVTRRVGQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC2CCN(CC2)CC3=CC=CC=C3SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.